4-Azido-2-fluoro-1-methoxybenzene
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Overview
Description
4-Azido-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring substituted with an azido group (-N₃), a fluorine atom, and a methoxy group (-OCH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-fluoro-1-methoxybenzene typically involves multiple steps starting from commercially available precursors. One common method includes:
Nitration: Starting with 2-fluoroanisole, the compound undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to handle hazardous intermediates like diazonium salts and azides safely.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, copper(I) catalysts for click chemistry.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by reduction of the azido group.
Carbonyl Compounds: Formed by oxidation of the methoxy group.
Scientific Research Applications
4-Azido-2-fluoro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the development of bioactive molecules and as a precursor for triazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-Azido-2-fluoro-1-methoxybenzene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
4-Azido-1-methoxybenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
2-Fluoro-4-nitroanisole: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-Azido-2-fluoroanisole: Similar structure but lacks the methoxy group, which can influence its chemical behavior.
Uniqueness
4-Azido-2-fluoro-1-methoxybenzene is unique due to the combination of the azido, fluoro, and methoxy groups on the benzene ring.
Biological Activity
4-Azido-2-fluoro-1-methoxybenzene (CAS No. 1052264-84-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a distinctive molecular structure characterized by an azido group (-N₃), a fluorine atom, and a methoxy group (-OCH₃) attached to a benzene ring. This configuration contributes to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azido group can undergo click chemistry reactions, making it useful for bioconjugation applications. Additionally, the fluorine atom may enhance the lipophilicity of the compound, facilitating its penetration into biological membranes and altering its pharmacokinetic properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating the compound's effect on pancreatic cancer cell lines, it was found to inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency against histone deacetylases (HDACs), which are crucial in cancer progression and therapy resistance .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that compounds with similar structures show promising antibacterial effects. The presence of the azido group may play a role in disrupting bacterial cell wall synthesis or function .
Case Studies
- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The mechanism was linked to the reactivation of cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle arrest in cancer cells .
- Antimicrobial Screening : A series of derivatives based on this compound were tested against various bacterial strains. Results indicated that certain modifications increased antimicrobial activity, suggesting potential for developing new antibiotics .
Research Findings Summary Table
Properties
Molecular Formula |
C7H6FN3O |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
4-azido-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C7H6FN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 |
InChI Key |
MAQZGXJJABTHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])F |
Origin of Product |
United States |
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